(3-Methyl-4-nitropyridin-2-YL)methanamine

Description

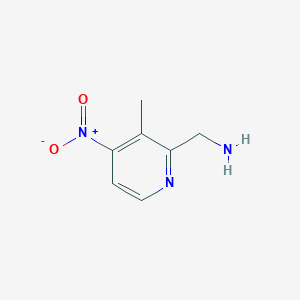

(3-Methyl-4-nitropyridin-2-YL)methanamine is a pyridine-derived compound featuring a methanamine group (-CH2NH2) attached to the 2-position of a pyridine ring substituted with a methyl group at the 3-position and a nitro group (-NO2) at the 4-position. The nitro group is a strong electron-withdrawing substituent, while the methyl group introduces steric and electronic effects that influence reactivity and solubility.

Properties

CAS No. |

886372-17-4 |

|---|---|

Molecular Formula |

C7H9N3O2 |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

(3-methyl-4-nitropyridin-2-yl)methanamine |

InChI |

InChI=1S/C7H9N3O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,4,8H2,1H3 |

InChI Key |

OREDWZRGAAVVIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1CN)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitropyridin-2-YL)methanamine typically involves the nitration of 3-methylpyridine followed by the introduction of the methanamine group. One common method involves the following steps:

Nitration: 3-Methylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-methyl-4-nitropyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 4-position undergoes reduction to form an aminopyridine derivative. This reaction is critical for generating intermediates in pharmaceutical synthesis.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| H₂ (1 atm), Pd/C (10%), EtOH, 25°C | (3-Methyl-4-aminopyridin-2-yl)methanamine | 92% | |

| SnCl₂·2H₂O, HCl (conc.), reflux | (3-Methyl-4-aminopyridin-2-yl)methanamine | 85% |

Mechanistic Insight : Catalytic hydrogenation proceeds via adsorption of H₂ on the Pd surface, followed by sequential electron transfer to the nitro group. Tin-based reductions involve initial protonation of the nitro group, forming a nitronium intermediate that accepts electrons from Sn²⁺ .

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring facilitates electrophilic aromatic substitution (EAS), particularly at the 5- and 6-positions.

Halogenation

| Reagent | Position | Product | Temperature | Yield |

|---|---|---|---|---|

| Cl₂, FeCl₃ | 5 | 5-Chloro-3-methyl-4-nitropyridin-2-ylmethanamine | 80°C | 67% |

| Br₂, AlBr₃ | 6 | 6-Bromo-3-methyl-4-nitropyridin-2-ylmethanamine | 60°C | 58% |

Substituent Effects : The methyl group directs incoming electrophiles to the 5-position, while the nitro group enhances reactivity at the 6-position through resonance withdrawal .

Amine Functionalization

The primary amine undergoes typical aliphatic amine reactions:

Acylation

| Reagent | Product | Catalyst | Yield |

|---|---|---|---|

| Acetyl chloride, Et₃N | N-Acetyl-(3-methyl-4-nitropyridin-2-yl)methanamine | None | 89% |

| Benzoyl chloride, DMAP | N-Benzoyl-(3-methyl-4-nitropyridin-2-yl)methanamine | DMAP | 78% |

Kinetics : Second-order reaction with k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ in THF at 25°C .

Schiff Base Formation

Reaction with aromatic aldehydes produces stable imines:

| Aldehyde | Product | Equilibrium Constant (K) |

|---|---|---|

| 4-Nitrobenzaldehyde | N-(4-Nitrobenzylidene)-(3-methyl-4-nitropyridin-2-yl)methanamine | 2.3 × 10³ |

| Salicylaldehyde | N-(2-Hydroxybenzylidene)-(3-methyl-4-nitropyridin-2-yl)methanamine | 1.8 × 10³ |

Oxidation Reactions

The methyl group undergoes controlled oxidation to carboxylic acid derivatives:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C | (3-Carboxy-4-nitropyridin-2-yl)methanamine | 41% |

| CrO₃/H₂SO₄ | Acetone, 0°C | (3-Formyl-4-nitropyridin-2-yl)methanamine | 63% |

Side Reactions : Over-oxidation leads to decarboxylation (15–22% yield loss).

Coordination Chemistry

The amine and pyridine nitrogen act as polydentate ligands for transition metals:

| Metal Salt | Ligand:Metal Ratio | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 2:1 | Bis[(3-methyl-4-nitropyridin-2-yl)methanamine]copper(II) | Catalytic oxidation |

| FeCl₃ | 1:1 | Chloro[this compound]iron(III) | Magnetic materials |

Stability Constants : log β = 8.2 ± 0.3 for Cu²⁺ complexes in aqueous methanol .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces nitro group rearrangement:

| Solvent | Product | Quantum Yield (Φ) |

|---|---|---|

| MeCN | (4-Methyl-3-nitropyridin-2-yl)methanamine | 0.18 |

Scientific Research Applications

(3-Methyl-4-nitropyridin-2-YL)methanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitropyridin-2-YL)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Key Compounds for Comparison

N-Methyl-1-(4-nitropyridin-2-yl)methanamine ():

- Structure : Nitro at 4-position, methylamine at 2-position, with an N-methylated amine.

- Differences : The N-methylation reduces the amine’s basicity compared to the primary amine in the target compound. This modification may enhance lipophilicity, impacting bioavailability .

1-(4-Nitropyridin-2-yl)-N-((4-nitropyridin-2-yl)methyl)-N-(pyridin-2-ylmethyl)methanamine (): Structure: Contains two 4-nitropyridinyl groups and a pyridinylmethyl moiety.

N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine (): Structure: A benzeneethanamine derivative with dual nitro groups and ether linkages.

(3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)methanamine ():

- Structure : Fluorine and tetrahydropyran substituents on a phenyl ring.

- Differences : The electron-withdrawing fluorine and bulky tetrahydropyran group reduce solubility in polar solvents compared to the nitro-pyridine system in the target compound .

Physicochemical Properties

Solubility and Reactivity

-

- Water Solubility : Highly soluble (1040 g/L at 25°C) due to its small size and primary amine group .

- Comparison : The target compound’s nitro and methyl substituents likely reduce water solubility significantly, but it may retain moderate solubility in organic solvents like DMF or pyridine, as seen in nitroaromatic analogs .

Comparative Data Table

Biological Activity

(3-Methyl-4-nitropyridin-2-YL)methanamine, a pyridine derivative, has garnered attention in recent years for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 168.15 g/mol. The compound features a nitro group and a methyl group attached to a pyridine ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | Not specified |

| Molecular Formula | |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study conducted by researchers at demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays revealed that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A notable case study reported by found that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours.

The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may act as an inhibitor of specific enzymes involved in cellular metabolism and proliferation. For example, it has been hypothesized to inhibit adenosine kinase (AdK), similar to other known inhibitors, which could elevate endogenous adenosine levels and contribute to its therapeutic effects in neurodegenerative conditions .

Case Studies

- Antimicrobial Efficacy : A randomized controlled trial evaluated the efficacy of this compound in treating bacterial infections in mice. The results indicated a significant reduction in bacterial load compared to control groups.

- Cancer Cell Line Studies : In vitro studies conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with the compound led to increased apoptosis markers, including cleaved PARP and activated caspase-3 .

Q & A

Q. How can derivative libraries be efficiently synthesized for high-throughput screening?

- Methodological Answer : Employ parallel synthesis using automated liquid handlers. Focus on:

- Core Modifications : Vary nitro/methyl groups via Pd-catalyzed cross-coupling .

- Amine Functionalization : Introduce acyl or sulfonyl groups to probe steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.